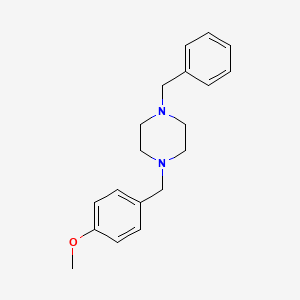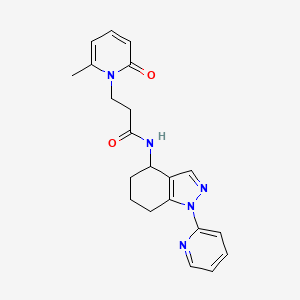
3-cyclohexyl-5-(3,4-dimethoxyphenyl)-1,2,4-oxadiazole
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
3-Cyclohexyl-5-(3,4-dimethoxyphenyl)-1,2,4-oxadiazole is a heterocyclic compound that belongs to the oxadiazole family. Oxadiazoles are known for their diverse biological activities and are often used in medicinal chemistry for drug design. This particular compound features a cyclohexyl group and a dimethoxyphenyl group attached to the oxadiazole ring, which may contribute to its unique chemical and biological properties.
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of 3-cyclohexyl-5-(3,4-dimethoxyphenyl)-1,2,4-oxadiazole typically involves the cyclization of appropriate precursors under specific conditions. One common method is the reaction of a hydrazide with a carboxylic acid derivative in the presence of a dehydrating agent. For example, the reaction of cyclohexyl hydrazide with 3,4-dimethoxybenzoic acid in the presence of phosphorus oxychloride can yield the desired oxadiazole.
Industrial Production Methods: While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions, such as temperature, solvent, and catalyst, to achieve higher yields and purity on an industrial scale.
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the methoxy groups, leading to the formation of quinones.
Reduction: Reduction of the oxadiazole ring can yield various reduced derivatives, depending on the conditions and reagents used.
Substitution: The aromatic ring can undergo electrophilic substitution reactions, such as nitration or halogenation.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents like lithium aluminum hydride or hydrogen gas in the presence of a catalyst can be used.
Substitution: Reagents such as nitric acid for nitration or bromine for bromination are commonly employed.
Major Products:
Oxidation: Formation of quinones or other oxidized derivatives.
Reduction: Formation of reduced oxadiazole derivatives.
Substitution: Formation of nitro or halogenated derivatives of the aromatic ring.
科学研究应用
3-Cyclohexyl-5-(3,4-dimethoxyphenyl)-1,2,4-oxadiazole has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential drug candidate due to its unique structure and biological activity.
Industry: May be used in the development of new materials with specific properties, such as polymers or coatings.
作用机制
The mechanism of action of 3-cyclohexyl-5-(3,4-dimethoxyphenyl)-1,2,4-oxadiazole is not fully understood, but it is believed to interact with various molecular targets and pathways. The presence of the oxadiazole ring and the dimethoxyphenyl group may allow it to bind to specific enzymes or receptors, thereby modulating their activity. Further research is needed to elucidate the exact molecular targets and pathways involved.
相似化合物的比较
3-Phenyl-5-(3,4-dimethoxyphenyl)-1,2,4-oxadiazole: Similar structure but with a phenyl group instead of a cyclohexyl group.
3-Cyclohexyl-5-(4-methoxyphenyl)-1,2,4-oxadiazole: Similar structure but with a single methoxy group on the aromatic ring.
Uniqueness: 3-Cyclohexyl-5-(3,4-dimethoxyphenyl)-1,2,4-oxadiazole is unique due to the combination of the cyclohexyl group and the dimethoxyphenyl group, which may impart distinct chemical and biological properties compared to its analogs. This uniqueness can be leveraged in drug design and material science to develop novel compounds with specific desired properties.
属性
IUPAC Name |
3-cyclohexyl-5-(3,4-dimethoxyphenyl)-1,2,4-oxadiazole |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H20N2O3/c1-19-13-9-8-12(10-14(13)20-2)16-17-15(18-21-16)11-6-4-3-5-7-11/h8-11H,3-7H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YQQBKMVXRKMALJ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)C2=NC(=NO2)C3CCCCC3)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H20N2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
288.34 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
![3-{[2-oxo-2-(1-piperidinyl)ethyl]thio}-5-phenyl-4H-1,2,4-triazol-4-amine](/img/structure/B5619066.png)
![1-[(2,4-dimethoxyphenyl)methyl]piperidine](/img/structure/B5619071.png)
![4-methoxy-N-({1-[(3-methyl-1,2,4-oxadiazol-5-yl)methyl]piperidin-3-yl}methyl)benzenesulfonamide](/img/structure/B5619074.png)
![1,1',3',5'-tetramethyl-5-{[4-(1-methyl-1H-imidazol-2-yl)piperidin-1-yl]carbonyl}-1H,1'H-3,4'-bipyrazole](/img/structure/B5619090.png)
![1-[(3S,4S)-3,4-dihydroxy-4-methylpiperidin-1-yl]-3-(4,6-dimethylquinolin-2-yl)sulfanylpropan-1-one](/img/structure/B5619093.png)
![3-methoxy-1-[2-(3-methoxypyrrolidin-1-yl)-2-oxoethyl]pyridin-2(1H)-one](/img/structure/B5619096.png)

![4-[1-(4-methoxyphenyl)-5-(2-methyltetrahydrofuran-2-yl)-1H-1,2,4-triazol-3-yl]pyridine](/img/structure/B5619113.png)
![rel-(4aS,7aS)-6-{[3-(4-morpholinylcarbonyl)phenyl]sulfonyl}octahydro-1H-pyrrolo[3,4-b]pyridine hydrochloride](/img/structure/B5619121.png)
![1-[4-(4-Acetylphenyl)cyclohexyl]ethanone](/img/structure/B5619125.png)

![7-[3-(3-chloroisoxazol-5-yl)propanoyl]-3,5-dimethyl-5,6,7,8-tetrahydro[1,2,4]triazolo[4,3-a]pyrazine](/img/structure/B5619134.png)
![3-(2-{1-[(4,6-dimethyl-3-pyridinyl)carbonyl]-3-piperidinyl}-1H-imidazol-1-yl)-N,N-dimethyl-1-propanamine](/img/structure/B5619145.png)

